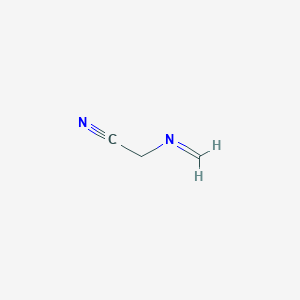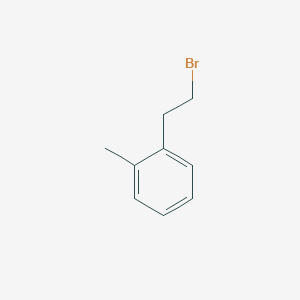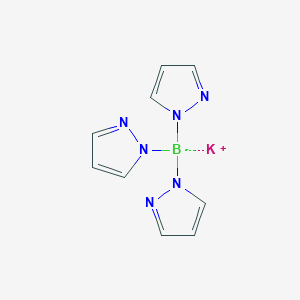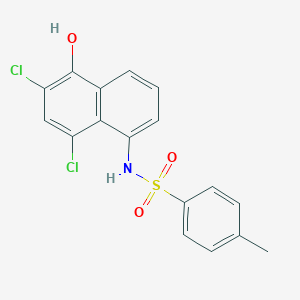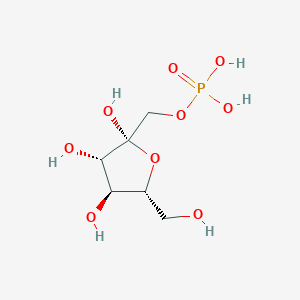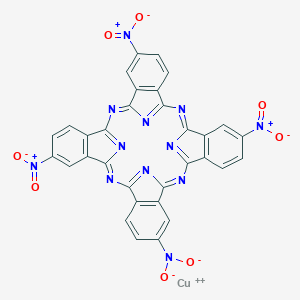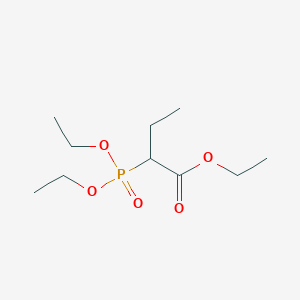
2-Fosfonobutírico de trietilo
Descripción general
Descripción
Triethyl 2-phosphonobutyrate is an organic compound with the molecular formula C10H21O5P and a molecular weight of 252.24 g/mol . It is also known by other names such as α-Diethylphosphonobutanoic acid ethyl ester and Ethyl 2-(diethoxyphosphoryl)butanoate . This compound is a clear, colorless liquid that is primarily used as a reactant in various chemical syntheses .
Aplicaciones Científicas De Investigación
Triethyl 2-phosphonobutyrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Triethyl 2-phosphonobutyrate is a versatile reagent used in the synthesis of various bioactive compounds. It has been used as a reactant in the preparation of several compounds that target different biological systems . For instance, it has been used in the synthesis of Furospinosulin-1 and analogs, which are hypoxia-selective antitumor agents . It has also been used in the preparation of Aminoquinolines , which are beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and potential anti-Alzheimer’s drugs .
Mode of Action
The exact mode of action of Triethyl 2-phosphonobutyrate is dependent on the specific compound it is used to synthesize. It generally acts as aC-C bond forming reagent , facilitating the formation of new carbon-carbon bonds in the synthesis of various compounds.
Biochemical Pathways
Triethyl 2-phosphonobutyrate is involved in several biochemical pathways through the compounds it helps synthesize. For instance, it is involved in the amyloidogenic pathway through the synthesis of Aminoquinolines, which inhibit BACE1, an enzyme that plays a crucial role in the production of amyloid-beta peptides in Alzheimer’s disease .
Result of Action
The result of Triethyl 2-phosphonobutyrate’s action is the formation of various bioactive compounds with potential therapeutic effects. For example, the synthesis of Furospinosulin-1 and analogs could lead to the development of hypoxia-selective antitumor agents . Similarly, the synthesis of Aminoquinolines could result in potential anti-Alzheimer’s drugs .
Action Environment
The action of Triethyl 2-phosphonobutyrate is influenced by various environmental factors such as temperature, pH, and the presence of other reagents. It is typically stored in a cool, dry, and well-ventilated place . The stability, efficacy, and action of Triethyl 2-phosphonobutyrate can be affected by these factors, which need to be carefully controlled during its use in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethyl 2-phosphonobutyrate can be synthesized through the reaction of butyric acid with diethyl phosphite in the presence of a base such as sodium ethoxide or potassium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In an industrial setting, the synthesis of Triethyl 2-phosphonobutyrate involves the esterification of butyric acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is heated under reflux, and the product is isolated by distillation .
Análisis De Reacciones Químicas
Types of Reactions: Triethyl 2-phosphonobutyrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phosphonates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates.
Comparación Con Compuestos Similares
- Triethyl phosphonoacetate
- Triethyl 2-phosphonopropionate
- Trimethyl phosphonoacetate
- Diethylphosphonoacetic acid
Comparison: Triethyl 2-phosphonobutyrate is unique due to its specific structure and reactivity. Compared to Triethyl phosphonoacetate and Triethyl 2-phosphonopropionate, it has a longer carbon chain, which can influence its reactivity and the types of products formed in chemical reactions . Additionally, its specific ester and phosphonate functional groups make it a versatile reactant in various chemical syntheses .
Propiedades
IUPAC Name |
ethyl 2-diethoxyphosphorylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUCVQSNZFRDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17145-91-4 | |
| Record name | Triethyl 2-phosphonobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triethyl 2-phoshonobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


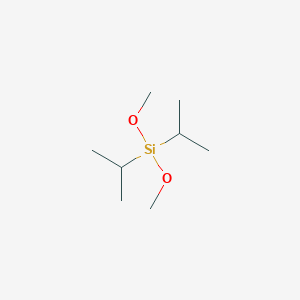
![7,18-diphenyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B91333.png)

